1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-12-2-3-14(6-15(12)19)23-18(26)13-8-25(9-13)17-7-16(21-10-22-17)24-5-4-20-11-24/h2-7,10-11,13H,8-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFSLHLNYPZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide (CAS Number: 2034620-44-3) is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive review of its biological activities, structural characteristics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 321.34 g/mol. The structure includes an azetidine ring linked to a pyrimidine and imidazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.34 g/mol |
| CAS Number | 2034620-44-3 |
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, imidazole and pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. The compound under investigation may share these properties, potentially acting through mechanisms such as:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit kinases that are crucial for tumor growth.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells, enhancing its therapeutic efficacy.
A study focused on related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that structural analogs might also exhibit potent anticancer activity with similar or improved efficacy against cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as many imidazole derivatives have been documented to exhibit antifungal and antibacterial activities. Future studies could explore its efficacy against various pathogens.
Cytotoxicity Studies
Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds have indicated low toxicity towards human embryonic kidney cells (HEK-293), which is promising for the development of therapeutic agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting key enzymes involved in cellular pathways.
- Receptor Modulation : Interacting with specific receptors that regulate cell growth and differentiation.
- DNA Interaction : Potentially binding to DNA or RNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity
In a comparative study, several derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar azetidine structures displayed significant activity against multiple cancer cell lines, with IC50 values reflecting their potency .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess similar antimicrobial capabilities .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the imidazole and pyrimidine moieties is linked to its ability to inhibit various cancer cell lines, including breast cancer and leukemia cells.
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide | MCF-7 | 15.2 |
| 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide | HL-60 | 12.5 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it has been evaluated for its inhibitory effects on kinases associated with tumor growth.
Enzyme Inhibition Studies :
In vitro assays have indicated that this compound can effectively inhibit Axl kinase, which is implicated in various cancers, demonstrating an IC50 value significantly lower than many existing inhibitors .
| Enzyme | IC50 (µM) |
|---|---|
| Axl Kinase | 0.010 |
Antimicrobial Properties
Beyond oncology, the compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Antimicrobial Activity :
Research has shown that derivatives of this compound possess significant antibacterial properties against Gram-positive bacteria, indicating a potential role in treating infections .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as imidazole-pyrimidine hybrids, azetidine carboxamides, or substituted phenyl groups.
Structural and Functional Analogues
Key Differences in Pharmacological Profiles
- Target Compound vs. Trifluoromethylpyridine Analogue : The trifluoromethyl group in the latter enhances metabolic stability and lipophilicity, whereas the target compound’s 3-chloro-4-methylphenyl group may improve selectivity for specific kinase targets (e.g., JAK or EGFR families).
- Target Compound vs. Pyrazolo-Pyridine Analogue :
The pyrazolo-pyridine core in the latter lacks the pyrimidine-imidazole motif, which is critical for ATP-binding site interactions in kinases. Its ethyl-methylpyrazole group may confer higher blood-brain barrier permeability but lower aqueous solubility. - Target Compound vs. Benzamide Derivative : The extended alkyl chain in the benzamide derivative improves solubility but may reduce binding affinity due to steric hindrance. The target compound’s compact azetidine-carboxamide structure favors tighter binding to shallow protein pockets.
Q & A
Q. What are the key synthetic challenges in preparing 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide, and how are they addressed?
The synthesis involves multi-step organic reactions, including azetidine ring formation, pyrimidine functionalization, and carboxamide coupling. Key challenges include controlling regioselectivity during pyrimidine substitution and maintaining stereochemical integrity of the azetidine core. Optimized conditions (e.g., solvent polarity, temperature gradients, and catalytic systems like Pd-mediated cross-coupling) are critical to minimize side reactions. For example, highlights the use of NMR and mass spectrometry to verify intermediate purity and structural fidelity during multi-step synthesis .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs a combination of H/C NMR , high-resolution mass spectrometry (HRMS) , and HPLC purity analysis (e.g., 98.67% purity as per ). The azetidine carboxamide moiety is confirmed via distinctive NMR shifts (e.g., δ 3.85 ppm for azetidine protons in DMSO-d6) and LCMS fragmentation patterns. X-ray crystallography or computational modeling (e.g., density functional theory) may supplement structural validation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening typically includes:
- Kinase inhibition assays (e.g., imidazole-pyrimidine hybrids target ATP-binding pockets).
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and permeability studies (PAMPA assay) to assess drug-likeness. notes similar compounds’ activity in modulating inflammation and proliferation pathways, suggesting relevant biological targets .
Advanced Research Questions
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Analog libraries (e.g., substitutions on the 3-chloro-4-methylphenyl group or pyrimidine ring) are synthesized to probe SAR. For instance, compares analogs with methoxy vs. methyl groups on the phenyl ring, revealing altered binding affinities due to steric and electronic effects. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or GPCRs, guiding rational design .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:
- Dose-response validation across independent labs.
- Off-target profiling (e.g., CEREP panel) to identify confounding interactions.
- Metabolic stability testing (microsomal assays) to rule out pharmacokinetic artifacts. emphasizes iterative structural optimization to reconcile activity differences .
Q. How can computational chemistry enhance mechanistic understanding of this compound’s bioactivity?
Molecular dynamics simulations and QM/MM calculations model ligand-target interactions at atomic resolution. For example, demonstrates the integration of computational design with experimental validation for heterocyclic systems, identifying key hydrogen bonds and π-π stacking interactions with target proteins .
Q. What methodologies optimize solubility and bioavailability without compromising activity?
Strategies include:
- Prodrug derivatization (e.g., esterification of the carboxamide).
- Co-crystallization with cyclodextrins or lipid-based formulations.
- Fragment-based design to replace hydrophobic groups with polar isosteres. discusses thermal stability and solubility assessments to guide formulation .
Critical Considerations for Researchers
- Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., notes yield dependence on solvent polarity and catalyst loading) .
- Target Selectivity : Prioritize proteome-wide profiling to avoid off-target effects, as seen in for related azetidine derivatives .
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